N1-(2-chlorobenzyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide
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Overview
Description
N1-(2-chlorobenzyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide is a complex organic compound characterized by its unique chemical structure, which includes a chlorobenzyl group, a hydroxyethyl group, and a naphthyl group
Scientific Research Applications
N1-(2-chlorobenzyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-chlorobenzyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2-chlorobenzylamine with oxalyl chloride to form an intermediate, which is then reacted with 2-hydroxy-2-(naphthalen-1-yl)ethylamine under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-(2-chlorobenzyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxalamide derivatives with different substituents on the benzyl and naphthyl groups. Examples include N1-(2-methylbenzyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide and N1-(2-chlorobenzyl)-N2-(2-hydroxy-2-(phenyl)ethyl)oxalamide.
Uniqueness
N1-(2-chlorobenzyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chlorobenzyl group enhances its reactivity in substitution reactions, while the naphthyl group contributes to its potential biological activity.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-(2-hydroxy-2-naphthalen-1-ylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3/c22-18-11-4-2-7-15(18)12-23-20(26)21(27)24-13-19(25)17-10-5-8-14-6-1-3-9-16(14)17/h1-11,19,25H,12-13H2,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKFHOSFGPCHNHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)C(=O)NCC3=CC=CC=C3Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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